molecular formula C11H11N3O2 B051933 6-(4-Methoxyphenoxy)pyridazin-3-amine CAS No. 121041-41-6

6-(4-Methoxyphenoxy)pyridazin-3-amine

Cat. No.: B051933
CAS No.: 121041-41-6
M. Wt: 217.22 g/mol
InChI Key: WQZBFXCNFQQNJT-UHFFFAOYSA-N
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Description

“6-(4-Methoxyphenoxy)pyridazin-3-amine” is a chemical compound with the molecular formula C11H11N3O2 . It has a molecular weight of 217.23 . The compound contains a pyridazin-3-amine group attached to a methoxyphenoxy group .


Molecular Structure Analysis

The molecular structure of “this compound” consists of a pyridazin-3-amine group attached to a methoxyphenoxy group . The InChI code for this compound is 1S/C11H11N3O2/c1-15-8-2-4-9 (5-3-8)16-11-7-6-10 (12)13-14-11/h2-7H,1H3, (H2,12,13) .


Physical and Chemical Properties Analysis

“this compound” has a molecular weight of 217.22 g/mol . It has a topological polar surface area of 70.3 Ų and a complexity of 207 . The compound has one hydrogen bond donor and five hydrogen bond acceptors .

Scientific Research Applications

  • Synthesis of Pyridazinone Derivatives : Soliman and El-Sakka (2011) synthesized 4,5-dihydro-6-(4-methoxy-3-methylphenyl)-3(2H)-pyridazinone derivatives, a process involving Friedel-Crafts acylation and cyclization reactions. This study is significant in exploring the synthetic pathways and structural aspects of pyridazinone derivatives, which are closely related to 6-(4-Methoxyphenoxy)pyridazin-3-amine (Soliman & El-Sakka, 2011).

  • Synthesis of γ-Lactames and Perhydro-1,2-Pyridazin-3-Ones : Amri, Gaied, Ayed, and Villieras (1992) reported the synthesis of α and β-functionalized γ-lactames and perhydro-1,2-pyridazin-3-ones. This research contributes to the understanding of how primary amines and hydrazines react with acrylonitrile derivatives to form these compounds (Amri et al., 1992).

  • Preparation of Imidazo[1,2-B]Pyridazines : Barlin (1986) prepared a series of imidazo[1,2-b]pyridazines from pyridazin-3-amines. This research is relevant for understanding the chemical behavior and potential applications of pyridazin-3-amines in synthesizing complex heterocyclic structures (Barlin, 1986).

  • Synthesis of 6-Amino-5-Hydroxypyridazin-3(2H)-Ones : Dragovich et al. (2008) described the synthesis of a novel class of 6-amino-5-hydroxy-pyridazin-3(2H)-ones. This study is important for the development of new methodologies in synthesizing pyridazinone derivatives (Dragovich et al., 2008).

  • N-Nitration of Secondary Amines : Park et al. (2003) explored the N-nitration of secondary amines with 4-chloro-5-methoxy-2-nitropyridazin-3-one, demonstrating the potential for nitro group transfer in the presence of 5-methoxy and 5-ethoxy derivatives (Park et al., 2003).

Safety and Hazards

The safety and hazards associated with “6-(4-Methoxyphenoxy)pyridazin-3-amine” are not well-documented. It is recommended to refer to the Material Safety Data Sheet (MSDS) for this compound for detailed safety information .

Mechanism of Action

Target of Action

The primary target of 6-(4-Methoxyphenoxy)pyridazin-3-amine is the GABA-A receptor . This receptor plays a crucial role in inhibitory neurotransmission in the central nervous system .

Mode of Action

This compound interacts with the GABA-A receptor in a selective and competitive manner . This means that it binds to the receptor and competes with the natural ligand, GABA, for the same binding site . The result of this interaction is a decrease in the activation of the receptor .

Biochemical Pathways

The compound’s interaction with the GABA-A receptor affects the GABAergic pathway . This pathway is responsible for the majority of inhibitory neurotransmission in the brain . By inhibiting the activation of the GABA-A receptor, the compound reduces the inhibitory effect of GABA, leading to an increase in neuronal excitability .

Pharmacokinetics

Like other similar compounds, its absorption, distribution, metabolism, and excretion (adme) properties would likely impact its bioavailability and efficacy .

Result of Action

The molecular and cellular effects of this compound’s action are primarily related to its inhibition of the GABA-A receptor . This can lead to an increase in neuronal excitability, which may have various effects depending on the specific context within the nervous system .

Action Environment

Environmental factors can influence the action, efficacy, and stability of this compound. Factors such as temperature, pH, and the presence of other molecules can affect the compound’s stability and its interaction with the GABA-A receptor .

Properties

IUPAC Name

6-(4-methoxyphenoxy)pyridazin-3-amine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H11N3O2/c1-15-8-2-4-9(5-3-8)16-11-7-6-10(12)13-14-11/h2-7H,1H3,(H2,12,13)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WQZBFXCNFQQNJT-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=C(C=C1)OC2=NN=C(C=C2)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H11N3O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID40567243
Record name 6-(4-Methoxyphenoxy)pyridazin-3-amine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40567243
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

217.22 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

121041-41-6
Record name 6-(4-Methoxyphenoxy)pyridazin-3-amine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40567243
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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